Lidoflazine - 3416-26-0

Lidoflazine

Catalog Number: EVT-272918
CAS Number: 3416-26-0
Molecular Formula: C30H35F2N3O
Molecular Weight: 491.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lidoflazine is a synthetic organic compound belonging to the class of piperazine derivatives. [] It is classified as a calcium channel antagonist, specifically inhibiting the influx of calcium ions into cells. [, , , , , , , , , ] Lidoflazine plays a significant role in scientific research, particularly in cardiovascular studies, due to its effects on cardiac and vascular tissues. [, , , , , , , , , , , ]

Overview

Lidoflazine is a pharmacological compound primarily classified as a calcium channel blocker. It is known for its role in cardiovascular therapies, particularly in the management of angina pectoris. The compound has garnered attention due to its potential effects on cardiac function and its interactions with various ion channels, notably the human ether-a-go-go-related gene potassium channel, which is associated with cardiac repolarization.

Source

Lidoflazine was first synthesized in the early 1980s and has been the subject of numerous clinical studies and research articles. It is often discussed in the context of its therapeutic efficacy and safety profile in patients with cardiovascular diseases, particularly those experiencing angina or other ischemic conditions.

Classification

Lidoflazine belongs to the class of drugs known as calcium channel blockers, which inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells. This mechanism leads to vasodilation and reduced myocardial oxygen demand, making it beneficial for patients with angina.

Synthesis Analysis

Methods

The synthesis of Lidoflazine involves several chemical reactions that typically start from easily accessible precursors. The most common synthetic route includes:

  1. Formation of the core structure: This involves the reaction of appropriate aromatic compounds under specific conditions to form a key intermediate.
  2. Functionalization: Subsequent steps involve introducing functional groups that enhance the pharmacological properties of the compound.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for clinical use.

Technical Details

The detailed synthetic pathway often requires precise control over reaction conditions such as temperature, pH, and solvent choice to optimize yield and minimize side reactions. The use of catalysts may also be employed to facilitate certain transformations.

Molecular Structure Analysis

Structure

Lidoflazine's molecular structure can be described by its chemical formula, which includes various functional groups that contribute to its activity as a calcium channel blocker. The structural formula typically features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Formula: C16H19N3O2
  • Molecular Weight: 285.34 g/mol
  • Structural Features: The presence of a piperidine ring and an aromatic system are critical for its biological activity.
Chemical Reactions Analysis

Reactions

Lidoflazine participates in various chemical reactions that can include:

  1. Nucleophilic substitutions: These reactions are essential for modifying functional groups.
  2. Electrophilic aromatic substitutions: These are used to introduce new substituents onto the aromatic ring.
  3. Hydrolysis reactions: These may occur under physiological conditions, affecting the drug's stability and activity.

Technical Details

The kinetics and mechanisms of these reactions can be influenced by factors such as solvent polarity and temperature, which are crucial for optimizing synthesis and understanding metabolic pathways.

Mechanism of Action

Process

Lidoflazine exerts its pharmacological effects primarily through the inhibition of calcium influx into cells via voltage-gated calcium channels. This action leads to:

  • Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased blood pressure.
  • Reduced myocardial oxygen demand: Beneficial for patients with ischemic heart disease.

Data

Research indicates that Lidoflazine also interacts with potassium channels, specifically the human ether-a-go-go-related gene potassium channel, which may contribute to its side effects related to cardiac arrhythmias.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Lidoflazine is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa: The compound exhibits specific acid-base properties relevant for its absorption and distribution in biological systems.
Applications

Lidoflazine has several scientific uses, particularly in cardiovascular medicine:

  1. Treatment of Angina Pectoris: It is primarily used to alleviate symptoms associated with angina by improving blood flow to the heart muscle.
  2. Research Tool: Lidoflazine serves as a valuable tool in pharmacological studies aimed at understanding calcium signaling pathways and their implications in cardiac health.
  3. Potential Neuroprotective Effects: Some studies suggest that Lidoflazine may have protective effects in cerebral ischemia models, indicating potential applications beyond cardiovascular therapy.
Historical Development and Discovery of Lidoflazine

Synthesis and Early Pharmacological Characterization at Janssen Pharmaceutica

Lidoflazine (chemical name: 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide) was synthesized in 1964 by Janssen Pharmaceutica as part of a systematic drug discovery program targeting coronary vasodilators for angina pectoris treatment. The compound emerged from chemical optimization within the diphenylmethylpiperazine class, which included structurally related compounds like cinnarizine and flunarizine [2] [8]. The synthetic pathway involved nucleophilic substitution reactions to assemble the key molecular components: a fluorophenyl-substituted butyl chain linked to a piperazine ring, which was further acylated with a dimethylphenylacetamide moiety [8].

Early pharmacological characterization revealed distinctive physicochemical properties that influenced its biological activity. Lidoflazine exhibited extremely low water solubility (<0.01% at room temperature), contrasting with high solubility in organic solvents like chloroform (>50%). This lipophilicity facilitated membrane penetration and contributed to its long-acting effects. Acidic environments moderately improved solubility, with 0.7% solubility observed in 0.1N hydrochloric acid [8].

Table 1: Physicochemical Properties of Lidoflazine

PropertyValueExperimental Conditions
Molecular FormulaC₃₀H₃₅F₂N₃O-
Molar Mass491.627 g·mol⁻¹-
Melting Point159–161°C-
Water Solubility<0.01%Room temperature (20°C)
Chloroform Solubility>50%Room temperature (20°C)
Solubility in 0.1N HCl0.7%pH 1.9
Solubility in 0.1N Lactic Acid0.7%pH 2.9

Initial in vivo screening in canine models demonstrated potent, sustained coronary vasodilatory effects. Administered intravenously at 0.25–1 mg/kg, lidoflazine increased coronary blood flow by 50–200% for over 4 hours without significantly affecting systemic blood pressure or heart rate at lower doses [6] [8]. This coronary selectivity distinguished it from non-selective vasodilators like nitroglycerin. Mechanistic studies on isolated guinea pig ileum and rabbit aortic preparations revealed its unique "insurmountable antagonism" – it consistently inhibited contractions induced by diverse agonists (angiotensin, histamine, serotonin) with similar potency (pA₂ ≈7.0), suggesting interference with a common calcium-dependent pathway rather than specific receptor blockade [2] [6]. This observation led to the hypothesis that lidoflazine interfered with calcium translocation, a foundational concept for later calcium channel blocker classification.

Evolution from Coronary Vasodilator to Multifunctional Calcium Modulator

The initial classification of lidoflazine as a coronary vasodilator expanded significantly as research uncovered its complex polypharmacology. While early work established its ability to inhibit calcium influx in depolarized arteries [1] [2], subsequent investigations revealed interactions with multiple ion channels and transporters:

  • Voltage-Operated Calcium Channels (VOCCs): Lidoflazine inhibited calcium-induced contractions in potassium-depolarized rabbit mesenteric arteries with an IC₅₀ in the micromolar range. The antagonism was non-competitive and use-dependent, suggesting preferential binding to activated/open states of L-type calcium channels [2]. This positioned it among the first recognized "calcium antagonists" (later termed calcium channel blockers, CCBs), although its affinity for L-type channels was lower than later dihydropyridines like nifedipine [2].

  • HERG Potassium Channels: Electrophysiological studies demonstrated lidoflazine's high-affinity blockade of the rapid delayed rectifier potassium channel (IKᵣ), encoded by the hERG gene. It inhibited hERG current (IₕEᵣG) in HEK-293 cells with an IC₅₀ of ~16 nM, making it approximately 13-fold more potent than verapamil at this target [4]. Mutagenesis studies implicated key aromatic residues (Tyr652 and Phe656) within the S6 helix of the channel pore in binding, explaining its association with QT interval prolongation observed clinically [4].

  • Equilibrative Nucleoside Transporter 1 (ENT1): Lidoflazine potently inhibited adenosine uptake by erythrocytes and vascular endothelial cells via ENT1 [6] [7]. This significantly prolonged the half-life and potentiated the vasodilatory effects of endogenous adenosine and administered ATP in coronary beds. The IC₅₀ for adenosine uptake inhibition was submicromolar, contributing substantially to its coronary efficacy [6].

Table 2: Key Molecular Targets and Affinities of Lidoflazine

Molecular TargetPrimary EffectAffinity (IC₅₀ or Kᵢ)Functional Consequence
hERG (Kv11.1) ChannelBlockade~16 nMQT prolongation; Proarrhythmia risk
ENT1 (SLC29A1) TransporterInhibitionSub-µM rangePotentiation of adenosine/ATP vasodilation
L-Type Voltage-Operated Ca²⁺ ChannelBlockade (state-dependent)Low µM rangeVasodilation; Negative inotropy (weaker)
Sodium Channel (Nav1.3)Blockade (weak)Not well characterizedPotential CNS effects [7]

This multifunctional profile drove exploration beyond angina. Its dual mechanism – reducing calcium overload via VOCC blockade while enhancing cardioprotective adenosine signaling via ENT1 inhibition – made it a candidate for cerebral ischemia and post-cardiac arrest syndrome [3] [5]. Preclinical models of 15-minute cardiac arrest in dogs suggested lidoflazine could ameliorate neurologic deficits, potentially by improving post-ischemic cerebral perfusion and mitigating calcium-mediated neuronal injury [3]. This led to clinical trials in comatose cardiac arrest survivors, although a major randomized study (N=516) ultimately showed no significant improvement in survival or neurological recovery compared to placebo [5]. Despite this clinical setback, lidoflazine remains a historically significant tool compound that helped elucidate the roles of calcium, potassium channels, and adenosine transport in cardiovascular and neurovascular pathophysiology [2] [4] [6]. Its evolution exemplifies how understanding a drug's polypharmacology can reshape therapeutic concepts, even when clinical translation proves challenging.

Properties

CAS Number

3416-26-0

Product Name

Lidoflazine

IUPAC Name

2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C30H35F2N3O

Molecular Weight

491.6 g/mol

InChI

InChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36)

InChI Key

ZBIAKUMOEKILTF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

Lidoflazine; Ordiflazine; Clinium; Corflazine; Klinium;

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.